molecular formula C9H11NO4S B1387204 4-Methyl-3-(methylsulfamoyl)benzoic acid CAS No. 90610-74-5

4-Methyl-3-(methylsulfamoyl)benzoic acid

Cat. No.: B1387204
CAS No.: 90610-74-5
M. Wt: 229.26 g/mol
InChI Key: JUIYSGNFARQFAY-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylsulfamoyl)benzoic acid (CAS: 90610-74-5) is a benzoic acid derivative featuring a methyl group at the 4-position and a methylsulfamoyl (-SO₂NHCH₃) substituent at the 3-position of the aromatic ring. This compound is synthesized via sulfamoylation and methylation reactions, with a purity of 95% reported in commercial sources . Benzoic acid derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity . The methylsulfamoyl group contributes to hydrogen bonding and electrostatic interactions, enhancing binding affinity in biological systems .

Properties

IUPAC Name

4-methyl-3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-3-4-7(9(11)12)5-8(6)15(13,14)10-2/h3-5,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIYSGNFARQFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246425
Record name 4-Methyl-3-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90610-74-5
Record name 4-Methyl-3-[(methylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90610-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The reaction conditions often include the use of strong acids and bases to facilitate the sulfonation and amination processes . Industrial production methods may involve large-scale sulfonation reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

4-Methyl-3-(methylsulfamoyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-3-(methylsulfamoyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing enzyme activities and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The bioactivity and physicochemical properties of benzoic acid derivatives are highly dependent on substituents. Below is a comparative analysis of 4-methyl-3-(methylsulfamoyl)benzoic acid and analogous compounds:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
This compound 4-CH₃, 3-SO₂NHCH₃ C₉H₁₁NO₄S 90610-74-5 Intermediate in kinase inhibitor synthesis; high binding affinity due to sulfamoyl group .
4-(Butylamino)-3-(methylsulfamoyl)benzoic acid 4-NH(CH₂)₃CH₃, 3-SO₂NHCH₃ C₁₂H₁₈N₂O₄S Not provided NKCC1 inhibitor; alkylamino group enhances membrane permeability .
4-Methyl-3-(morpholine-4-sulfonyl)benzoic acid 4-CH₃, 3-SO₂N(morpholine) C₁₂H₁₅NO₅S 300383-08-8 Morpholine sulfonyl group improves solubility and metabolic stability .
4-Chloro-3-(dimethylsulfamoyl)benzoic acid 4-Cl, 3-SO₂N(CH₃)₂ C₉H₁₀ClNO₄S 59210-61-6 Chloro substituent increases electrophilicity; potential herbicide intermediate .
4-Methoxy-3-sulfamoylbenzoic acid 4-OCH₃, 3-SO₂NH₂ C₈H₉NO₅S 20532-06-3 Methoxy group enhances antioxidant activity; used in polymer stabilizers .

Activity and Selectivity

  • Binding Affinity : The sulfamoyl moiety in this compound contributes to a binding energy of -8.53 kcal/mol in molecular docking studies, outperforming analogues with sulfur-based substituents (e.g., compound 3: -7.94 kcal/mol) .
  • Toxicity : Quantitative structure-toxicity relationship (QSTR) models suggest that zero-order (0JA) and first-order (1JA) molecular connectivity indices correlate with acute toxicity (LD₅₀) in benzoic acid derivatives. Methylsulfamoyl derivatives exhibit moderate toxicity due to balanced hydrophobicity .
  • Selectivity: Alkylamino-substituted derivatives (e.g., 4-(butylamino)-3-(methylsulfamoyl)benzoic acid) show higher selectivity for NKCC1 inhibition compared to unsubstituted variants, attributed to hydrophobic interactions with protein pockets .

Biological Activity

4-Methyl-3-(methylsulfamoyl)benzoic acid (CAS No. 90610-74-5) is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a methylsulfamoyl group, suggest potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H11NO4S\text{C}_9\text{H}_{11}\text{NO}_4\text{S}

Key Properties

  • Molecular Weight : 217.25 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.
  • Functional Groups : Contains a benzoic acid moiety and a methylsulfamoyl group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can act as an electrophile, facilitating nucleophilic attacks from biological molecules such as enzymes and receptors. The methylamino group enhances hydrogen bonding capabilities, potentially increasing binding affinity to target proteins.

Enzyme Interaction

Research indicates that this compound may modulate enzyme activities, particularly those involved in metabolic pathways. Its role as a probe in biochemical assays has been highlighted, suggesting its utility in studying enzyme kinetics and mechanisms.

In Vitro Studies

Recent studies have demonstrated the compound's inhibitory effects on various enzymes. For instance, it has shown promise as an inhibitor of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. The inhibition profile suggests that this compound could be useful in treating conditions related to dysregulated enzyme activity .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic potential of this compound. Preliminary findings indicate favorable absorption and distribution characteristics, with effective concentrations achieved in target tissues .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound using murine models of inflammation. The results demonstrated a reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Data Tables

Study TypeTarget Enzyme/PathwayEffect ObservedReference
In VitroCarbonic AnhydraseInhibition
In VivoInflammatory PathwaysReduced Inflammation
Antimicrobial StudyGram-positive BacteriaSignificant Inhibition

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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